8-(Dimethylamino)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione
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Overview
Description
8-(Dimethylamino)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a dimethylamino group, two methyl groups, and a prop-2-enyl group attached to a purine ring. Purines are essential components of nucleic acids, and their derivatives have significant biological and pharmacological importance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Dimethylamino)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a suitable alkylating agent under basic conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
8-(Dimethylamino)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the prop-2-enyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new alkylated or acylated derivatives.
Scientific Research Applications
8-(Dimethylamino)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and as a probe in biochemical assays.
Medicine: Investigated for its pharmacological properties, including potential antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 8-(Dimethylamino)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
8-Dimethylaminoquinoline: Shares the dimethylamino group but differs in the core structure.
1,3-Dimethylxanthine: Similar methylation pattern but lacks the prop-2-enyl group.
7-Prop-2-enylxanthine: Contains the prop-2-enyl group but differs in other substituents.
Uniqueness
8-(Dimethylamino)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione is unique due to its specific combination of functional groups and its purine core structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
8-(dimethylamino)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2/c1-6-7-17-8-9(13-11(17)14(2)3)15(4)12(19)16(5)10(8)18/h6H,1,7H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXPZRYFBCMKCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)C)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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